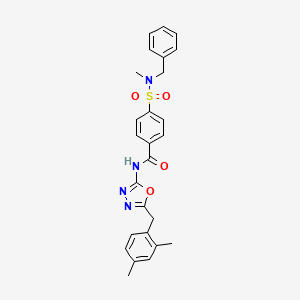

![molecular formula C19H16N4O3S B2394860 Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate CAS No. 872702-13-1](/img/structure/B2394860.png)

Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

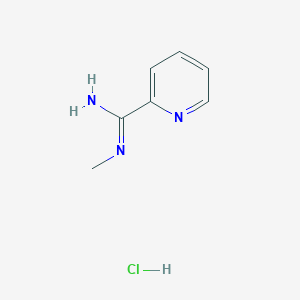

“Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate” is a complex organic compound. It contains a pyridazinyl group, which is a type of heterocyclic aromatic organic compound . It also contains a pyridinyl group, another type of heterocyclic aromatic organic compound . These groups are often found in pharmaceuticals and dyes.

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple aromatic rings. The exact structure would need to be determined through methods like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound likely undergoes reactions typical of aromatic compounds and amides. For example, it might undergo electrophilic aromatic substitution or hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with similar structures have moderate to high polarity and may be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

- Imatinib is widely used as a therapeutic agent for treating chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases, including the Abelson tyrosine kinase domain characteristic of this gene . Its structural studies have revealed numerous hydrogen bonds and hydrophobic interactions that contribute to its efficacy.

- Researchers have synthesized derivatives of Imatinib , such as N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles , to optimize prototype inhibitors of TGF-β type I receptor kinase (ALK5) . These compounds hold promise for modulating TGF-β signaling pathways.

- By using Imatinib as a raw material, researchers synthesized three pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These compounds were obtained through ethyl chloroformate and carboxylic acid derivatives reactions, along with 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine . Their potential applications warrant further investigation.

- Imatinib derivatives, such as 3-methyl and 3-unsubstituted 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, have been explored for their biomedical properties . These compounds exhibit diverse activities and may serve as valuable leads for drug development.

- Crystallographic studies have characterized Imatinib in various forms, including its piperazin-1-ium salt. The freebase form of Imatinib was structurally characterized, revealing an extended conformation with infinite H-bonded chains through its amide, amine, and pyrimidine groups .

- Researchers have investigated the contribution of various intermolecular interactions to the molecular surface of Imatinib . π…π stacking interactions are more typical for the folded conformation, while hydrophilic interactions do not significantly affect molecular conformation .

Leukemia Treatment (C-Abl Inhibition)

TGF-β Type I Receptor Kinase Inhibition

Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

Crystal Structure Studies

H-bond Propensity and Conformational Insights

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-26-19(25)13-4-6-15(7-5-13)21-17(24)12-27-18-9-8-16(22-23-18)14-3-2-10-20-11-14/h2-11H,12H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKNENWKNSSZDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid](/img/structure/B2394778.png)

![2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394779.png)

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B2394782.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)